molecular formula C20H20N2O7 B5020981 4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)

4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)

Cat. No. B5020981
M. Wt: 400.4 g/mol
InChI Key: YBFAJGGGHOSVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid), commonly known as OPIBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OPIBO is a bis-imide compound that has a unique structure and properties that make it a suitable candidate for many research applications.

Scientific Research Applications

OPIBO has potential applications in various fields of scientific research. It has been extensively studied for its use as a fluorescent probe for the detection of metal ions. OPIBO has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, OPIBO has been studied for its potential use as a drug delivery system due to its biocompatibility and unique structure.

Mechanism of Action

The mechanism of action of OPIBO is not fully understood, but it is believed to interact with metal ions through coordination bonds. OPIBO has been shown to selectively bind with metal ions such as copper, zinc, and iron, which makes it a suitable candidate for metal ion detection.
Biochemical and Physiological Effects:
OPIBO has been shown to have low toxicity and is biocompatible, making it a suitable candidate for biomedical applications. However, further studies are needed to determine the long-term effects of OPIBO on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of OPIBO is its unique structure, which makes it a suitable candidate for various research applications. Additionally, OPIBO has a high sensitivity for metal ion detection, which makes it a valuable tool for analytical chemistry. However, one of the limitations of OPIBO is its high cost, which may limit its use in some research applications.

Future Directions

There are many potential future directions for research on OPIBO. One area of interest is the development of OPIBO-based sensors for the detection of metal ions in environmental samples. Additionally, OPIBO may have potential applications in the field of drug delivery, and further research is needed to explore this possibility. Finally, OPIBO may have potential applications in the field of catalysis, and further studies are needed to determine its catalytic properties.
Conclusion:
In conclusion, OPIBO is a synthetic compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a suitable candidate for many research applications, including metal ion detection, drug delivery, and catalysis. Further research is needed to fully understand the mechanism of action of OPIBO and its potential applications in various fields.

Synthesis Methods

OPIBO can be synthesized by reacting 4,4'-diaminodiphenyl ether with succinic anhydride in the presence of a catalyst. The reaction takes place at a high temperature and results in the formation of OPIBO. The purity and yield of the product can be improved by using suitable purification techniques.

properties

IUPAC Name

4-[3-[3-(3-carboxypropanoylamino)phenoxy]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7/c23-17(7-9-19(25)26)21-13-3-1-5-15(11-13)29-16-6-2-4-14(12-16)22-18(24)8-10-20(27)28/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFAJGGGHOSVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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